N8-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
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Overview
Description
N8-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a tetrahydrofuran ring, and a thiazolo[3,4-a]quinazoline core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves multiple steps, including the formation of the benzo[d][1,3]dioxole and tetrahydrofuran intermediates. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N8-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N8-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share a similar benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
5-alkyl-6-(benzo[d][1,3]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones: These compounds have been evaluated for their anti-HIV properties.
Uniqueness
N8-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is unique due to its combination of structural features, including the benzo[d][1,3]dioxole, tetrahydrofuran, and thiazolo[3,4-a]quinazoline moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C25H22N4O6S2 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
8-N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C25H22N4O6S2/c30-22(26-10-13-3-6-18-19(8-13)35-12-34-18)14-4-5-16-17(9-14)29-21(28-23(16)31)20(37-25(29)36)24(32)27-11-15-2-1-7-33-15/h3-6,8-9,15H,1-2,7,10-12H2,(H,26,30)(H,27,32)(H,28,31) |
InChI Key |
BZQIMDLRASNKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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